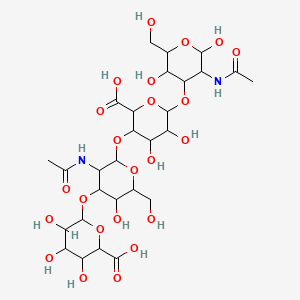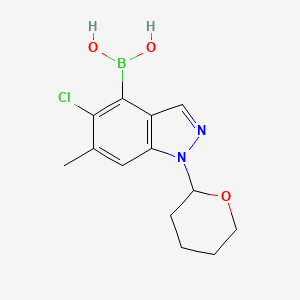
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative with a complex molecular structure It is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a chloro and a methyl group, as well as a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction.
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indazole ring can undergo reduction reactions to form dihydroindazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving boronic acids.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biological processes. The indazole ring can also interact with various biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid Pinacol Ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound contains a dioxaborolan group instead of a boronic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.
特性
分子式 |
C13H16BClN2O3 |
|---|---|
分子量 |
294.54 g/mol |
IUPAC名 |
[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H16BClN2O3/c1-8-6-10-9(12(13(8)15)14(18)19)7-16-17(10)11-4-2-3-5-20-11/h6-7,11,18-19H,2-5H2,1H3 |
InChIキー |
SVCLYILMFZBLBO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC2=C1C=NN2C3CCCCO3)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


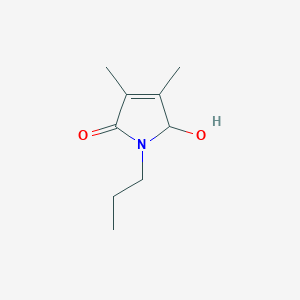
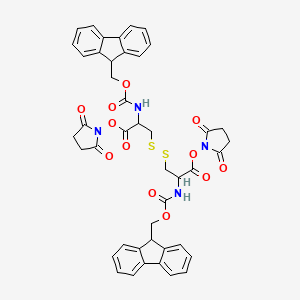
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
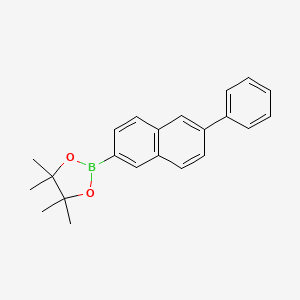
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

